molecular formula C19H19F2N5O B2658267 4-tert-butyl-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 1005306-30-8

4-tert-butyl-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Cat. No.: B2658267
CAS No.: 1005306-30-8
M. Wt: 371.392
InChI Key: XHRNUYIKBVVFDF-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a tert-butyl group and a tetrazole ring, which is further substituted with a difluorophenyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-tert-butyl-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves multiple steps, including the formation of the tetrazole ring and the subsequent coupling with the benzamide core. Common synthetic routes may include:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using azide and nitrile compounds.

    Coupling Reactions: The tetrazole ring can be coupled with the benzamide core using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the final product.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesizers and large-scale reactors.

Chemical Reactions Analysis

4-tert-butyl-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or tetrazole rings are replaced with other groups using appropriate reagents and conditions.

Scientific Research Applications

4-tert-butyl-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, catalysts, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-tert-butyl-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can be compared with similar compounds, such as:

    4-tert-butyl-N-(3,4-dichlorophenyl)benzamide: This compound has a similar structure but with chlorine atoms instead of fluorine, which may result in different chemical and biological properties.

    4-tert-butyl-N-(3,4-dimethylphenyl)benzamide: The presence of methyl groups instead of fluorine can alter the compound’s reactivity and interactions.

    4-tert-butyl-N-(3,4-difluorophenyl)acetamide: This compound has an acetamide core instead of benzamide, which may affect its stability and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the tetrazole and benzamide moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-tert-butyl-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N5O/c1-19(2,3)13-6-4-12(5-7-13)18(27)22-11-17-23-24-25-26(17)14-8-9-15(20)16(21)10-14/h4-10H,11H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRNUYIKBVVFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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